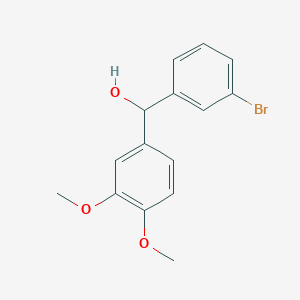

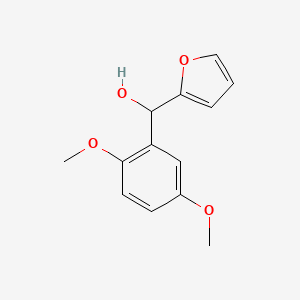

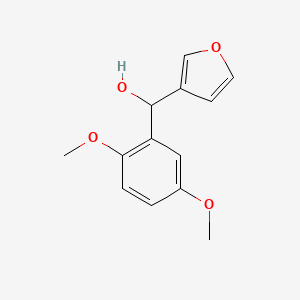

(2,5-Dimethoxyphenyl)(furan-3-yl)methanol

Overview

Description

(2,5-Dimethoxyphenyl)(furan-3-yl)methanol is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrosynthesis Applications : A study by Horii et al. (2005) reported the preparation of 2,5-dimethoxy-2,5-dihydrofuran through the oxidation of furan and the reduction of methanol solvent using a thin layer flow cell geometry without intentionally added electrolyte. This self-supported paired electrosynthesis process was optimized for factors like electrode material, current density, and flow rate, achieving a maximum chemical yield of 98% of the pure product without work-up (Horii, Atobe, Fuchigami, & Marken, 2005).

Synthesis of Derivatives : In 2013, Chen et al. described a three-component reaction involving aromatic aldehyde, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran in methanol, catalyzed by iodine. This reaction led to the synthesis of bis-benzoquinoline derivatives through the ring-opening of furan (Chen, Li, Liu, & Wang, 2013).

Organic Electrochemistry : Raoult et al. (1985) studied the anodic dimethoxylation of furan by electro-oxidation of a solution of furan in methanol, achieving yields of up to 80% of 2,5-dimethoxy-2,5-dihydrofuran. The process was analyzed for the influence of factors like cell voltage, substrate concentration, and the nature of the membrane on electrolysis results (Raoult, Sarrazin, & Tallec, 1985).

Photoelectrochemical Applications : Tateno, Miseki, and Sayama (2017) demonstrated the photoelectrochemical dimethoxylation of furan with methanol using a BiVO4/WO3 photoanode and Br+/Br- as a mediator, achieving almost quantitative faradaic efficiency for the dimethoxylation (Tateno, Miseki, & Sayama, 2017).

Therapeutic Agent Synthesis : Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, which exhibits potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. The synthesis involved a two-step procedure from commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Enzyme-Catalyzed Oxidation : Dijkman, Groothuis, and Fraaije (2014) identified an FAD-dependent enzyme active towards 5-hydroxymethylfurfural and related compounds, capable of oxidizing [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA). This process involves four consecutive oxidations and produces FDCA from HMF with high yield at ambient temperature and pressure (Dijkman, Groothuis, & Fraaije, 2014).

properties

IUPAC Name |

(2,5-dimethoxyphenyl)-(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-15-10-3-4-12(16-2)11(7-10)13(14)9-5-6-17-8-9/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLRWPICKVUSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.